2-[2-(Acryloyloxy)ethoxy]ethyl octanoate
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Overview
Description
2-[2-(Acryloyloxy)ethoxy]ethyl octanoate is an organic compound with the molecular formula C15H26O5 . It is a derivative of octanoic acid and contains both ester and ether functional groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acryloyloxy)ethoxy]ethyl octanoate typically involves the esterification of octanoic acid with 2-[2-(hydroxyethoxy)ethanol] followed by the acrylation of the resulting ester . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acryloyloxy)ethoxy]ethyl octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
2-[2-(Acryloyloxy)ethoxy]ethyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-[2-(Acryloyloxy)ethoxy]ethyl octanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The ester and ether groups can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound can participate in esterification and hydrolysis reactions, affecting cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Acryloyloxy)ethoxy]ethyl acetate
- 2-[2-(Acryloyloxy)ethoxy]ethyl butanoate
- 2-[2-(Acryloyloxy)ethoxy]ethyl hexanoate
Uniqueness
2-[2-(Acryloyloxy)ethoxy]ethyl octanoate is unique due to its specific chain length and the presence of both ester and ether functional groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
61708-47-2 |
---|---|
Molecular Formula |
C15H26O5 |
Molecular Weight |
286.36 g/mol |
IUPAC Name |
2-(2-prop-2-enoyloxyethoxy)ethyl octanoate |
InChI |
InChI=1S/C15H26O5/c1-3-5-6-7-8-9-15(17)20-13-11-18-10-12-19-14(16)4-2/h4H,2-3,5-13H2,1H3 |
InChI Key |
LYXJCZAREYPHFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOC(=O)C=C |
Origin of Product |
United States |
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